molecular formula C11H11N5O B1349385 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 293760-29-9

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Katalognummer: B1349385
CAS-Nummer: 293760-29-9
Molekulargewicht: 229.24 g/mol
InChI-Schlüssel: HCRQPXYLXXLKPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a benzimidazole core fused to a 1,2,5-oxadiazole (furazan) ring. The benzimidazole moiety is substituted with an ethyl group at the 1-position, while the oxadiazole ring carries an amine group at the 3-position. This structural motif is associated with diverse pharmacological activities, including kinase inhibition and antiproliferative effects .

Eigenschaften

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-2-16-8-6-4-3-5-7(8)13-11(16)9-10(12)15-17-14-9/h3-6H,2H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQPXYLXXLKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344722
Record name 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293760-29-9
Record name 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11N5O
  • Synonyms : this compound .

Antimicrobial Activity

Research has indicated that compounds with benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound in focus has demonstrated effectiveness against various bacterial strains. A study highlighted that derivatives of benzimidazole, including those with oxadiazole structures, showed minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25E. coli
7b0.22Staphylococcus epidermidis

Anti-inflammatory Activity

In vivo studies have revealed that derivatives of benzimidazole bearing oxadiazole rings exhibit notable anti-inflammatory effects. The docking studies suggest that these compounds interact effectively with inflammatory mediators, potentially inhibiting pathways involved in inflammation .

Anticancer Potential

The benzimidazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial resistance and cancer progression. Notably, the compound has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antimicrobial and anticancer therapies .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several benzimidazole derivatives against a panel of pathogens. The study found that derivatives containing the oxadiazole ring significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

In Vivo Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of compounds similar to the target compound. The results indicated a significant reduction in inflammation markers in animal models treated with these compounds compared to controls, supporting their potential use in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Molecular Formula Key Structural Differences Biological Activity/Application References
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (Target Compound) C₁₁H₁₁N₅O Benzimidazole-ethyl substituent Potential kinase inhibitor, antiproliferative agent
4-(1-Ethyl-4-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine C₁₁H₁₂N₆O₂ Imidazo[4,5-c]pyridine with methoxy substituent Rho kinase inhibitor (vasodilatory effects)
C101248 (4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine) C₉H₇N₅O Unsubstituted benzimidazole THIK-1 channel inhibitor
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₈H₁₁N₄O Pyrrole substituent at oxadiazole 4-position Antiproliferative activity in cancer cell lines
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine C₈H₆FN₃O Fluorophenyl substituent High-energy material precursor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine?

  • Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with 1,2,5-oxadiazol-3-amine precursors. A common approach is heating 1H-benzimidazol-2-amine with aldehydes under reflux (e.g., 130°C for 3 hours in solvent-free conditions), followed by purification via recrystallization or column chromatography. Structural confirmation requires NMR and IR spectroscopy to validate the formation of the oxadiazole ring and ethyl substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., ethyl group at δ ~1.4 ppm for CH3 and δ ~4.2 ppm for CH2) and aromatic protons in the benzimidazole ring .
  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.002 Å) and confirms the planar geometry of the oxadiazole and benzimidazole moieties .
  • HR mass spectrometry : Validates molecular weight (e.g., calculated vs. observed m/z) .

Q. How can researchers assess the compound’s purity and stability during storage?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor purity. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS can detect degradation products like hydrolyzed oxadiazole derivatives .

Advanced Research Questions

Q. How to design an experiment evaluating antimicrobial activity while minimizing confounding variables?

  • Methodological Answer : Adopt a randomized block design with split-split plots:

  • Main plots : Bacterial/fungal strains (e.g., E. coli, C. albicans).
  • Subplots : Compound concentrations (e.g., 0.1–100 µg/mL).
  • Sub-subplots : Exposure times (e.g., 6–48 hours).
    Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent). Use ANOVA to analyze zone-of-inhibition data, ensuring replicates (n ≥ 4) to account for biological variability .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to assay conditions).
  • Structural-activity relationship (SAR) modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups on benzimidazole) with activity discrepancies.
  • Assay validation : Replicate conflicting experiments under identical conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What experimental frameworks are suitable for studying environmental fate and ecological risks?

  • Methodological Answer : Follow a tiered approach:

  • Lab studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light, and soil adsorption coefficients (Kd).
  • Microcosm/mesocosm models : Simulate aquatic/terrestrial ecosystems to track bioaccumulation in algae or invertebrates.
  • Longitudinal field studies : Monitor residues in water/soil samples near potential release sites using LC-MS/MS .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–150°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid).
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion.
  • Green chemistry principles : Replace toxic solvents with ionic liquids (e.g., [BMIM][BF4]) to enhance recyclability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.